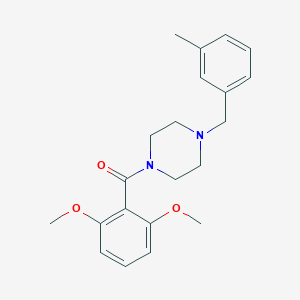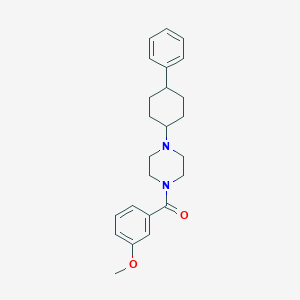
1-Sec-butyl-4-(4-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Sec-butyl-4-(4-methoxybenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-Sec-butyl-4-(4-methoxybenzoyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors. These actions are thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-Sec-butyl-4-(4-methoxybenzoyl)piperazine has been shown to affect various biochemical and physiological processes. It has been shown to increase levels of the neurotransmitter serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Sec-butyl-4-(4-methoxybenzoyl)piperazine in lab experiments is its relatively high potency and selectivity for the serotonin 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-Sec-butyl-4-(4-methoxybenzoyl)piperazine. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of anxiety and depression, as it has been shown to exhibit anxiolytic and antidepressant effects. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 1-Sec-butyl-4-(4-methoxybenzoyl)piperazine involves the reaction of 1-sec-butylpiperazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of the desired product, which can be purified using various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Sec-butyl-4-(4-methoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. It has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
Eigenschaften
Produktname |
1-Sec-butyl-4-(4-methoxybenzoyl)piperazine |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
(4-butan-2-ylpiperazin-1-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H24N2O2/c1-4-13(2)17-9-11-18(12-10-17)16(19)14-5-7-15(20-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3 |
InChI-Schlüssel |
ZUTQOEFZYDXUOW-UHFFFAOYSA-N |
SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247448.png)
![4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247449.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine](/img/structure/B247450.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247454.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)
![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)


![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
